tert-Butyl 3-bromo-4-isobutoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-4-isobutoxybenzoate: is an organic compound with the molecular formula C15H21BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the fourth position is substituted with an isobutoxy group The tert-butyl group is attached to the carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-isobutoxybenzoate typically involves the esterification of 3-bromo-4-isobutoxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Catalysts and solvents are chosen to optimize the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-bromo-4-isobutoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The isobutoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of tert-butyl 3-azido-4-isobutoxybenzoate, tert-butyl 3-thio-4-isobutoxybenzoate, or tert-butyl 3-alkoxy-4-isobutoxybenzoate.
Reduction: Formation of tert-butyl 3-hydro-4-isobutoxybenzoate.
Oxidation: Formation of tert-butyl 3-bromo-4-carboxybenzoate.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-4-isobutoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the chemical industry, this compound is utilized in the production of polymers, resins, and coatings. Its unique structure allows for the modification of physical and chemical properties of the final products.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-isobutoxybenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The tert-butyl and isobutoxy groups influence the reactivity and selectivity of the compound by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
- tert-Butyl 3-chloro-4-isobutoxybenzoate
- tert-Butyl 3-iodo-4-isobutoxybenzoate
- tert-Butyl 3-fluoro-4-isobutoxybenzoate
Comparison: tert-Butyl 3-bromo-4-isobutoxybenzoate is unique due to the presence of the bromine atom, which is a good leaving group in substitution reactions. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative offers a balance between reactivity and stability. The iodo compound may be more reactive due to the larger atomic size of iodine, while the fluoro compound is less reactive due to the strong carbon-fluorine bond.
Properties
IUPAC Name |
tert-butyl 3-bromo-4-(2-methylpropoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrO3/c1-10(2)9-18-13-7-6-11(8-12(13)16)14(17)19-15(3,4)5/h6-8,10H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFRXZQFVDDKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.